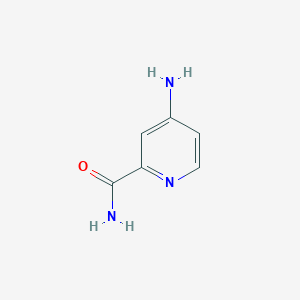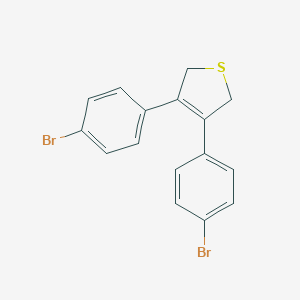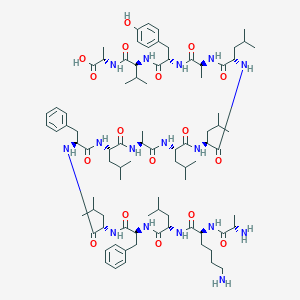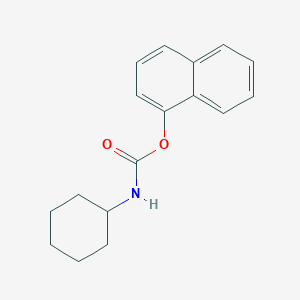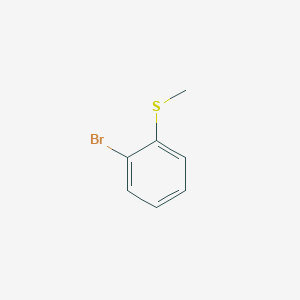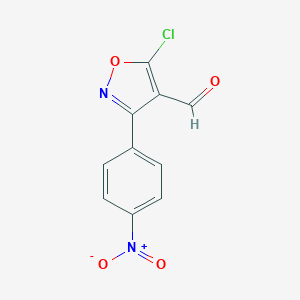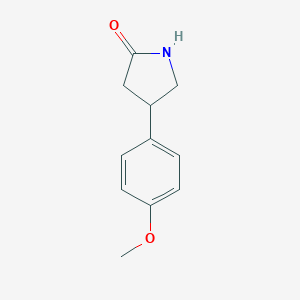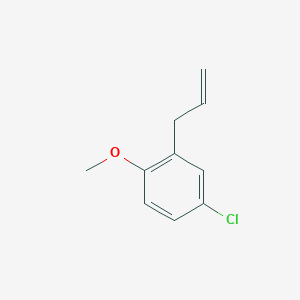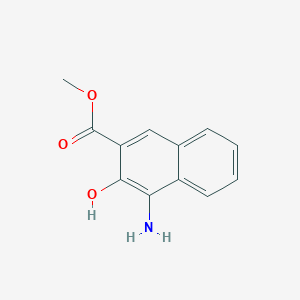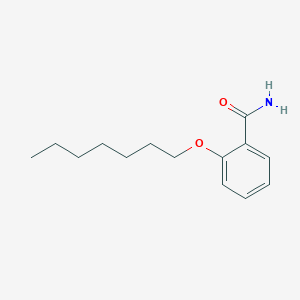
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate, also known as CEOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall and membrane.
Biochemical and Physiological Effects:
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate has been shown to have a low toxicity profile and does not exhibit any significant side effects. It has been found to be well-tolerated in animal studies. (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has also been shown to have a high affinity for metal ions, which makes it a potential candidate for metal ion detection in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1-Cyano-2-ethoxy-2-oxoethyl) benzoate in lab experiments is its low toxicity profile. It is also easy to synthesize and has a high yield. However, (1-Cyano-2-ethoxy-2-oxoethyl) benzoate is not readily soluble in water, which makes it difficult to use in aqueous solutions. Additionally, (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
For the use of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate in scientific research include the development of new anticancer drugs, the use of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate as a fluorescent probe, and the synthesis of new polymers.
Synthesemethoden
The synthesis of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate involves the reaction of ethyl cyanoacetate with benzoyl chloride in the presence of triethylamine. The reaction takes place at room temperature and produces (1-Cyano-2-ethoxy-2-oxoethyl) benzoate as a white crystalline solid. The yield of (1-Cyano-2-ethoxy-2-oxoethyl) benzoate can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
(1-Cyano-2-ethoxy-2-oxoethyl) benzoateA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has also been used as a fluorescent probe for detecting metal ions in biological systems. Additionally, (1-Cyano-2-ethoxy-2-oxoethyl) benzoate has been used as a cross-linking agent for the synthesis of polymers.
Eigenschaften
CAS-Nummer |
19788-59-1 |
|---|---|
Produktname |
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate |
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
(1-cyano-2-ethoxy-2-oxoethyl) benzoate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10(8-13)17-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
InChI-Schlüssel |
PMUPRIZMXFGFCO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(C#N)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



